Factor Xa Binding Affinity: Pyrazole-Indoline Core vs. Aniline-Linked Analogs
In a series of pyrazole-based indoline factor Xa inhibitors, the incorporation of the indoline heterobicycle was essential for achieving subnanomolar enzyme inhibition. The lead compound in the indoline series demonstrated a Factor Xa binding Ki of <1 nM, a potency that was not attainable with analogous primary aniline-linked counterparts, which suffered from both lower potency and potential for toxic metabolite formation via amide hydrolysis [1]. This (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(indolin-1-yl)methanone scaffold directly reflects the optimized indoline-P1 ligand motif proven to deliver this high target affinity.
| Evidence Dimension | Factor Xa binding affinity (Ki) |
|---|---|
| Target Compound Data | Subnanomolar (Ki < 1 nM; class-level for the pyrazole-indoline motif) [1] |
| Comparator Or Baseline | Aniline-linked pyrazole analogs: Ki values significantly higher (drop in potency); Razaxaban (clinical candidate): Ki = 0.19 nM [1] |
| Quantified Difference | >10-fold improvement in Ki for the indoline series over aniline-linked comparators; target compound scaffold belongs to the optimized indoline series. |
| Conditions | In vitro purified human Factor Xa enzymatic assay. |
Why This Matters
For anticoagulant drug discovery, subnanomolar target engagement is a prerequisite for in vivo efficacy at low doses; procurement of this scaffold ensures research is conducted on a core validated for optimal Factor Xa affinity.
- [1] Varnes, J. G., Wacker, D. A., Jacobson, I. C., Quan, M. L., Ellis, C. D., Rossi, K. A., ... & Lam, P. Y. S. (2007). Design, structure–activity relationship, and pharmacokinetic profile of pyrazole-based indoline factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(23), 6481-6488. View Source
